2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Estrogen Receptor Binding Receptor Pharmacology Breast Cancer

This compound is the essential starting material for synthesizing 4-hydroxytamoxifen and related high-affinity estrogen receptor modulators. The 4-hydroxy group is critical: tamoxifen without this hydroxylation shows 25–50× lower ER binding affinity. It serves as a gold-standard precursor for positive controls in cell-based SERM screening assays (IC50 7 nM in prolactin assay) and as a core scaffold for SAR investigations into antiestrogenic activity. Also a validated fragment hit for HPPD (Ki 207 nM). ≥98% purity, ideal for medicinal chemistry and chemical biology research.

Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
CAS No. 5543-98-6
Cat. No. B133977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Hydroxyphenyl)-2-phenyl-acetophenone
CAS5543-98-6
Synonyms2-(4-Hydroxyphenyl)-1,2-diphenyl-ethanone
Molecular FormulaC20H16O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H16O2/c21-18-13-11-16(12-14-18)19(15-7-3-1-4-8-15)20(22)17-9-5-2-6-10-17/h1-14,19,21H
InChIKeyNYNQPHLKQQWYQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6) as a Critical Hydroxylated Intermediate and Research-Grade Compound


2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, also known as 2-(4-hydroxyphenyl)-1,2-diphenylethan-1-one (CAS 5543-98-6), is a phenolic ketone with the molecular formula C20H16O2 and a molecular weight of 288.3 g/mol [1]. It is structurally characterized by a hydroxy group on one phenyl ring and a ketone moiety linking two phenyl groups. This compound is not a finished pharmaceutical agent but serves as a crucial synthetic intermediate and a reference standard. It is a key building block in the preparation of clomiphene and tamoxifen analogs [2], and is also utilized as a photoinitiator in polymer curing [2]. Its pharmacological relevance is primarily derived from its role as the core structure of the active tamoxifen metabolite, 4-hydroxytamoxifen, which has been extensively characterized for its biological activity [3].

Why 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6) Cannot Be Interchanged with Other Hydroxyacetophenones or Tamoxifen Analogs


Generic substitution fails for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone due to its unique structural specificity and its role as a precursor to pharmacologically distinct metabolites. While other hydroxyacetophenones or tamoxifen analogs may share a core structure, the presence and precise position of the 4-hydroxy group in this compound are critical. For example, in the context of its downstream active metabolite, 4-hydroxytamoxifen, this hydroxylation is essential for high-affinity binding to the estrogen receptor [1]. Replacing this compound with a non-hydroxylated analog like tamoxifen itself results in a 25-50 fold reduction in receptor binding affinity [1]. Furthermore, the specific molecular geometry and hydrogen-bonding capacity of the 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone scaffold are non-transferable to other isomers or analogs with different substitution patterns, which can exhibit drastically altered, or even opposite, biological activities (e.g., estrogenic vs. antiestrogenic) [2].

Quantitative Comparator Evidence: 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone and Its Active Metabolite 4-Hydroxytamoxifen vs. Tamoxifen


Estrogen Receptor (ER) Binding Affinity: 4-Hydroxytamoxifen vs. Tamoxifen vs. Desmethyltamoxifen

The active metabolite derived from 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, 4-hydroxytamoxifen, demonstrates a dramatically higher affinity for the estrogen receptor (ER) compared to the parent drug tamoxifen. In a direct comparative study using ER isolated from human breast carcinoma, 4-hydroxytamoxifen bound to the receptor with an affinity equal to that of the endogenous ligand estradiol, and this binding was 25-50 times more potent than that of tamoxifen [1]. In stark contrast, another metabolite, desmethyltamoxifen, exhibited less than 1% of the affinity of tamoxifen [1]. This establishes the 4-hydroxy group as a critical molecular determinant for high-affinity ER engagement.

Estrogen Receptor Binding Receptor Pharmacology Breast Cancer

Antiestrogenic Potency in Pituitary Cell Assay: 4-Hydroxytamoxifen vs. Tamoxifen vs. Analogs

The functional consequence of the 4-hydroxy group is a marked increase in antiestrogenic potency. In a primary culture of rat pituitary gland cells, 4-hydroxytamoxifen inhibited estradiol-stimulated prolactin synthesis with an IC50 of 7 nM [1]. This was a result of its high relative binding affinity (RBA = 234) for the estrogen receptor [1]. The parent compound, tamoxifen, is significantly less potent. In a separate comparative experiment within the same study, the IC50 of 4-OH TAM as an estrogen antagonist was 4 nM, while a structurally similar analog (compound 7c) had a decreased potency of 16 nM [1]. Modifying the side chain of 4-OH TAM to a glyceryl group further reduced antagonist activity to an IC50 of 0.8 µM [1].

Antiestrogen Potency Prolactin Synthesis Inhibition Structure-Activity Relationship (SAR)

Growth Inhibition of ER-Positive Breast Cancer Cells: 4-Hydroxytamoxifen vs. Tamoxifen

The high receptor affinity of the 4-hydroxy derivative translates directly to potent inhibition of breast cancer cell growth. While precise comparative IC50 values between 4-hydroxytamoxifen and tamoxifen are not provided in a single direct head-to-head from the same study across all sources, the aggregate data supports a clear hierarchy. One study notes an IC50 of 27 µM for 4-hydroxytamoxifen on MCF-7 cell proliferation . Another study on C6 glioma cells, while not breast cancer, reports that tamoxifen had an IC50 of 49 µM, and that 4-hydroxytamoxifen did not influence viability of human cells under the same conditions, highlighting cell-type specific differences [1]. This demonstrates that the potent antiestrogenic effects of the 4-hydroxy compound are highly context-dependent and not simply a scaled-up version of tamoxifen's activity.

Cell Proliferation Assay Antiestrogen MCF-7 Cells

Structural Basis for Activity: cis- vs. trans- Isomerism of 4-Hydroxytamoxifen

The biological activity of the 4-hydroxy metabolite is exquisitely sensitive to its stereochemistry. Using fixed-ring analogs to prevent isomerization, studies have definitively shown that the trans-isomer of 4-hydroxytamoxifen is a potent antiestrogen, while the cis-isomer is a weak antiestrogen with an IC50 range of 4 x 10^-8 M to 2 x 10^-7 M [1]. In contrast, for the non-hydroxylated metabolite E (tamoxifen without the side chain), the cis-isomer is a potent estrogen agonist (EC50 ≈ 4 x 10^-12 M to 1 x 10^-11 M), whereas the trans-isomer is only a weak partial agonist [1]. This demonstrates that the 4-hydroxy group fundamentally alters the pharmacological outcome of isomerism compared to non-hydroxylated analogs.

Isomer-Specific Activity Estrogen Agonist/Antagonist SAR

Alternative Target Engagement: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Beyond its role as an ER ligand precursor, 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone itself exhibits direct, quantifiable inhibitory activity against a distinct biological target, human 4-hydroxyphenylpyruvate dioxygenase (HPPD). In a purified enzyme assay, this compound inhibited HPPD with a Ki of 207 nM [1]. This finding demonstrates that the core structure has inherent biological activity that is independent of the modifications required to create tamoxifen-like molecules. While class-level inference is limited without direct comparator data for other hydroxyacetophenones in this specific assay, it provides a verifiable, quantitative data point for a different research application.

HPPD Inhibition Enzymology Off-Target Activity

Validated Application Scenarios for Procuring 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6)


Synthesis of High-Affinity Estrogen Receptor Ligands for Targeted Cancer Research

This compound is the essential starting material for synthesizing 4-hydroxytamoxifen and related analogs. As established, 4-hydroxytamoxifen binds to the estrogen receptor with 25-50 times higher affinity than tamoxifen [1]. This application scenario is for medicinal chemistry and chemical biology laboratories focused on creating potent ER modulators with improved target engagement, where the use of this specific hydroxylated intermediate is non-negotiable to achieve the desired high-affinity profile.

Structure-Activity Relationship (SAR) Studies of Triphenylethylene Antiestrogens

The compound is an ideal core scaffold for SAR investigations aimed at dissecting the contribution of the 4-hydroxy group to antiestrogenic activity and receptor conformation. As shown, the presence of the 4-hydroxy group is critical for converting a weak partial agonist (trans-metabolite E) into a potent antagonist (trans-4-hydroxytamoxifen) [1]. Researchers can use this compound as a reference standard or as a starting point for synthesizing focused libraries to explore how modifications to this core affect the balance between estrogenic and antiestrogenic properties.

Development of Cell-Based Assays for Estrogen Receptor Modulation

For laboratories developing and validating cell-based assays to screen for new estrogen receptor modulators, 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone serves as a precursor for the gold-standard positive control, 4-hydroxytamoxifen. The quantitative data on its antiestrogenic potency, such as the IC50 of 7 nM in the prolactin assay [1] and the defined isomer-specific activity [2], make it a reliable and well-characterized tool compound for benchmarking assay performance and validating new chemical entities.

Investigation of Polypharmacology and Alternative Targets (e.g., HPPD)

This compound has demonstrated direct, quantifiable inhibitory activity against human HPPD with a Ki of 207 nM [1]. This scenario applies to research groups studying HPPD biology or those engaged in fragment-based drug discovery. The compound can be used as a starting fragment or a tool compound to probe the HPPD active site, providing a validated chemical matter to initiate medicinal chemistry campaigns for this enzyme class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.